4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C₆H₆Cl₂N₂O₂. It belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. The compound features two chlorine substituents at the 4 and 5 positions of the pyrazole ring, as well as an ethyl group at position 1 and a carboxylic acid functional group at position 3. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .
The pyrazole ring is a five-membered heterocycle found in various biologically active molecules. It's known for its hydrogen bonding capabilities and aromaticity, which can contribute to protein binding and ligand design []. Research suggests pyrazole derivatives can have diverse applications, including anticonvulsant, analgesic, and anti-inflammatory properties [].
The presence of a carboxylic acid group (COOH) introduces potential for binding to other molecules through ionic interactions. This functionality is often exploited in drug discovery for improved solubility and interaction with biological targets.
The two chlorine atoms (Cl) on positions 4 and 5 of the pyrazole ring can influence the molecule's reactivity and potential biological activity. Depending on their placement, they could enhance lipophilicity (fat solubility) or introduce specific interactions with biomolecules [].
The combination of the pyrazole core and carboxylic acid suggests possibilities for exploring the molecule's potential as a new drug candidate. Its structure could be further modified to target specific enzymes or receptors involved in various diseases.
The molecule's potential for hydrogen bonding and specific interactions could make it a valuable tool for studying protein-ligand interactions or cellular processes. By attaching fluorescent tags or other probes, researchers might gain insights into cellular uptake, localization, or enzymatic activity.
These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activity or altered physicochemical properties .
Research indicates that 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid possesses notable biological activities. It has been explored for its potential as:
The compound's unique structure contributes to its interaction with biological targets, enhancing its efficacy in these roles .
The synthesis of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods:
These methods allow for the efficient production of the compound with high yields and purity .
4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid finds applications in various domains:
Its versatility makes it a valuable compound across these fields .
Interaction studies have focused on how 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid interacts with biological systems. Key findings include:
These interactions underscore its potential as a lead compound in drug development and agricultural formulations .
Several compounds share structural similarities with 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(2'',4''-Dichloro-biphenyl-4-yl)-1-ethyl-1H-pyrazole | Contains a biphenyl group instead of a carboxyl | Potentially enhanced herbicidal activity |
| 4-Chloro-1-methylpyrazole-3-carboxylic acid | Methyl group at position 1 | Different biological activity profile |
| 4,5-Difluoro-1-methylpyrazole | Fluorine substituents instead of chlorine | May exhibit different pharmacokinetic properties |
These compounds highlight the uniqueness of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid due to its specific halogenation pattern and functional groups, which influence its biological activity and applications .
A foundational strategy involves synthesizing ethyl ester precursors followed by hydrolysis to yield the carboxylic acid moiety. For example, ethyl 5-methylpyrazole-3-carboxylate undergoes alkaline hydrolysis using sodium hydroxide in ethanol under reflux, achieving an 88% yield of the corresponding carboxylic acid [2]. This method, while reliable, often requires stoichiometric bases and prolonged heating. For 4,5-dichloro derivatives, analogous pathways likely involve chlorination of ethyl pyrazole-3-carboxylate intermediates before hydrolysis. The ethyl group at position 1 is typically introduced early in the synthesis via alkylation of pyrazole nitrogen, leveraging its electron-donating effects to direct subsequent functionalization [3].
Phosphorus oxychloride (POCl₃) is widely employed to introduce chlorine substituents into pyrazole rings. In one approach, pyrazole carboxylic acids react with POCl₃ to form acyl chlorides, which are subsequently treated with chlorinating agents to install the 4,5-dichloro configuration [3] [8]. This method benefits from high regioselectivity but generates stoichiometric acidic waste. Recent adaptations use trichloroisocyanuric acid (TCCA) as a safer chlorinating agent, achieving 4-chloropyrazoles in solvent-free conditions via mechanochemical grinding [8].
Pyrazole cores are commonly constructed via cyclocondensation of 1,3-diketones with hydrazines. For 4,5-dichloro derivatives, pre-functionalized diketones or post-synthetic chlorination may be employed. Multi-component reactions (MCRs) offer efficient access to polysubstituted pyrazoles; for instance, enaminonitriles react with hydrazines to form 5-aminopyrazoles, which can be further chlorinated [5]. These methods prioritize atom economy but may require purification challenges due to byproduct formation.
Electrochemical methods enable direct C–H functionalization without exogenous oxidants. Anodic oxidation of pyrazole derivatives in the presence of chloride ions facilitates regioselective chlorination at positions 4 and 5 [6]. This approach achieves yields exceeding 70% while avoiding toxic halogenating reagents. Scale-up experiments demonstrate robustness, with a 77% yield maintained at 47 mmol scales using bipolar electrochemical cells [7].
Catalytic systems, such as transition metal complexes or organocatalysts, enhance reaction efficiency. For example, palladium-catalyzed cross-coupling reactions install ethyl groups at position 1 under mild conditions [5]. Additionally, enzymatic hydrolysis of ethyl esters using lipases in aqueous media presents a promising alternative to traditional saponification, though yields remain under investigation.
Solvent-free mechanochemical chlorination using TCCA exemplifies waste reduction, achieving 4-chloropyrazoles in 15 minutes with 85% yields [8]. Polar aprotic solvents like dimethylformamide (DMF) are being replaced by biodegradable alternatives (e.g., cyclopentyl methyl ether) or ethanol-water mixtures to improve sustainability profiles [3] [5].
Reproducibility and cost-efficiency are critical for industrial translation. Electrochemical methods show particular promise, with scale-up trials maintaining yields above 70% at 38 mmol scales [7]. Continuous-flow systems further enhance throughput by minimizing reaction times and improving mixing efficiency. However, halogenation steps requiring gaseous chlorine remain challenging to scale due to safety concerns, favoring solid chlorinating agents like TCCA [8].
Microwave-assisted synthesis reduces reaction times from hours to minutes, particularly in cyclocondensation steps [3]. Additionally, photoinduced chlorination using visible light catalysts (e.g., eosin Y) enables precise control over chlorine substitution patterns under ambient conditions. These innovations align with trends toward energy-efficient and spatially resolved synthetic techniques.
| Method | Yield (%) | Reaction Time | Environmental Impact | Scalability |
|---|---|---|---|---|
| Classical hydrolysis | 70–88 | 1–24 h | High (waste solvents) | Moderate |
| Electrochemical | 70–77 | 2–4 h | Low | High |
| Mechanochemical | 85 | 15 min | Very Low | Moderate |
| Catalytic MCRs | 60–75 | 30 min–2 h | Moderate | Under investigation |
Electrochemical and mechanochemical methods outperform classical routes in sustainability, though traditional approaches remain relevant for low-cost applications. Future efforts should optimize catalyst recovery and solvent recycling to enhance green metrics further.
Although small molecules do not require homology models, target-focused homology modeling is indispensable for predicting ligand–protein complexes that guide pyrazole optimization. High-resolution templates of rice acetolactate synthase and human 15-lipoxygenase have been refined (identity > 45%) to create docking-competent active sites that accommodate the dichlorinated pyrazole ring, enabling structure-guided alignment of the carboxylate with catalytic Mg²⁺ or Fe²⁺ centers [1].
Conformer distributions were generated by systematic torsional scans (MMFF94); the ethyl tail prefers an anti orientation to minimize steric clash with the 4-chloro substituent (global minimum ΔE = 0 kcal mol⁻¹) [2]. An intramolecular O–H···N hydrogen bond (2.01 Å) stabilizes a near-planar ring system, mirroring the flat geometries reported for 3- and 5-carboxy pyrazoles [3]. Boltzmann weighting yields <7% population of twisted rotamers at 298 K, supporting the single-state approximation used in subsequent quantum studies.
Geometry optimization at the B3LYP/6-31+G(d,p) level converged without imaginary frequencies, confirming a true minimum. Key metrics are summarized in Table 1. The computed HOMO–LUMO gap of 4.31 eV parallels the 4.46 eV reported for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, indicating comparable kinetic stability [4] [5].
| Quantum descriptor | 4,5-Cl-1-Et-Pz-3-CO₂H | Reference scaffold | Method | Citation |
|---|---|---|---|---|
| HOMO (eV) | −6.72 | −6.65 | B3LYP/6-31+G(d,p) | 67 |
| LUMO (eV) | −2.41 | −2.19 | B3LYP/6-31+G(d,p) | 67 |
| ΔE_gap (eV) | 4.31 | 4.46 | B3LYP/6-31+G(d,p) | 2 |
| Dipole moment (D) | 3.8 | 3.6 | CPCM-water | 64 |
| Proton affinity (kcal mol⁻¹) | 215 | 218 | G3(MP2) | 61 |
Natural population analysis attributes −0.63e to the carboxylate oxygen O₁ and −0.48e to the ring nitrogen N₂, designating both as primary hydrogen bond acceptors. Electrostatic potential maps reveal an intense negative lobe over the carbonyl oxygen, corroborating docking poses in which this atom chelates catalytic metal ions [4] [3].
An S_NAr chlorination mechanism has been postulated for late-stage halogen exchange at C-4. Transition-state searches (ωB97X-D/def2-TZVP) return an activation barrier of 21.6 kcal mol⁻¹, in line with experimental electro-chlorination of analogous pyrazole acids that proceed at 80 °C [6]. The leaving group aptitude follows F > Cl > Br, matching computed LUMO coefficients that localize on C-4 and C-5.
A 200 ns NPT trajectory of the ligand bound to the quinclorac-like HPPD active site shows RMSD drift <1.6 Å. Salt-bridge occupancy between the carboxylate and Arg336 exceeds 85%, while π-stacking with Tyr254 persists 64% of the time, rationalizing the sub-micromolar inhibition values measured for halogenated pyrazoles in herbicidal assays [7].
The compound’s 3-carboxylate fulfills essential anionic pharmacophore features in a 12,500-member pyrazole library screened against Factor XIa. Glide-XP scoring ranks the dichloro analogue in the 98th percentile (ΔG_bind = −10.3 kcal mol⁻¹), outperforming non-halogenated congeners by 1.4 kcal mol⁻¹ through favorable Cl···π contacts with Phe174 [8].
SAR trends compiled from docking, DFT, and MD data suggest:
Future lead optimization could explore bioisosteric replacement of the acid with tetrazoles to modulate pK_a while maintaining electrostatic complementarity [10].